6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with cyclopropyl, difluorophenyl, and fluorine groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.
Introduction of Substituents: The cyclopropyl, difluorophenyl, and fluorine groups are introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes are employed to ensure consistent quality and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, difluorophenyl, and fluorine groups makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3/c14-8-3-4-10(9(15)5-8)19-13-11(16)12(7-1-2-7)17-6-18-13/h3-7H,1-2H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITGHOVEPJQUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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